The compound (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is a complex organic molecule featuring a cyclopentene core with various functional groups. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The stereochemistry indicated by (1R,4S) suggests specific spatial arrangements of atoms that can influence the compound's reactivity and biological activity.
These reactions are essential for synthesizing derivatives and studying their biological activities.
Research indicates that compounds similar to (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid exhibit various biological activities, including:
The biological activities are likely influenced by the unique structural features of the compound.
The synthesis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps:
These methods ensure high yields and purity, essential for biological testing.
The applications of this compound span several fields:
Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:
These studies help elucidate the mechanisms underlying its biological activities.
Several compounds share structural similarities with (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1. Fmoc-Amino Acid | Contains Fmoc protecting group | Widely used in peptide synthesis |
2. Cyclopentene Derivative | Similar cyclopentene core | Potential for unique reactivity |
3. Fluorenylmethoxycarbonyl Amino Acid | Fmoc protection with amino acid | Enhanced stability during synthesis |
The uniqueness of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid lies in its specific stereochemistry and combination of functional groups, which may contribute to distinct biological activities not observed in other similar compounds.
This detailed exploration highlights the significance of understanding complex organic compounds like (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid, paving the way for future research and applications in medicinal chemistry and biochemistry.
The molecular architecture of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid encompasses a complex arrangement of functional groups and stereochemical elements [1] [2]. The compound exhibits the molecular formula C21H19NO4 with a molecular weight of 349.39 g/mol [1] [3] [2]. The structural framework consists of a cyclopent-2-ene ring system bearing two primary functional substituents: a carboxylic acid group at position 1 and a fluorenylmethoxycarbonyl-protected amino group at position 4 [2].
The stereochemical configuration is precisely defined by the (1R,4S) designation, indicating specific three-dimensional arrangements at the two stereogenic centers [1] [2]. The R configuration at position 1 corresponds to the carbon bearing the carboxylic acid functionality, while the S configuration at position 4 denotes the carbon atom to which the protected amino group is attached [2]. This particular stereochemical arrangement is crucial for the compound's chemical behavior and potential biological activity [4].
Structural Feature | Description | Molecular Position |
---|---|---|
Fluorenylmethoxycarbonyl group | Tricyclic aromatic protecting group | N-terminal protection |
Cyclopent-2-ene core | Five-membered ring with C2-C3 double bond | Central scaffold |
Carboxylic acid | Terminal acidic functionality | Position 1 (R configuration) |
Protected amino group | Carbamate-protected amine | Position 4 (S configuration) |
Methylene linker | CH2 bridge connecting fluorenyl to carbamate | Protecting group attachment |
The fluorenylmethoxycarbonyl protecting group represents a sophisticated molecular design element, featuring a rigid tricyclic aromatic system that provides both steric bulk and electronic stabilization [5] [4]. This protecting group is characterized by its base-labile nature and compatibility with diverse synthetic conditions [4]. The carbamate linkage connecting the fluorenyl system to the amino functionality exhibits characteristic electronic properties that influence both the compound's stability and reactivity [6].
The conformational behavior of the cyclopentene ring system in (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid is governed by the fundamental principles of five-membered ring dynamics [7] [8] [9]. Unlike planar aromatic systems, the cyclopentene core adopts non-planar conformations to minimize torsional strain while balancing angle strain considerations [7] [8].
The cyclopentene ring exhibits rapid pseudorotation between envelope and twist conformations, with characteristic puckering amplitudes and phase angles [7] [9]. In the envelope conformation, four carbon atoms lie approximately in a plane while one carbon atom is displaced above or below this plane [7] [8]. The twist conformation involves three carbon atoms in a plane with two atoms displaced on opposite sides [8].
Conformational Parameter | Envelope Form | Twist Form |
---|---|---|
Puckering amplitude | 0.35-0.42 Å | 0.28-0.35 Å |
Phase angle | 0°, 72°, 144°, 216°, 288° | 36°, 108°, 180°, 252°, 324° |
Energy barrier | 2-4 kJ/mol | 3-5 kJ/mol |
Interconversion rate | 10^10 - 10^11 s^-1 | 10^10 - 10^11 s^-1 |
The presence of the C2-C3 double bond introduces additional constraints on the conformational flexibility, as this unsaturated segment must remain planar [10] [11]. The substituents at positions 1 and 4 exert significant influence on the preferred conformational states through steric and electronic effects [9]. The bulky fluorenylmethoxycarbonyl group at position 4 favors conformations that minimize steric interactions with the ring framework [9].
Computational studies using density functional theory methods have revealed that electronegative substituents preferentially adopt pseudo-axial positions, while alkyl groups favor pseudo-equatorial orientations [9]. This conformational preference is particularly relevant for understanding the three-dimensional structure and potential intermolecular interactions of the compound [9].
The electronic structure of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid reflects the complex interplay between its aromatic, unsaturated, and heteroatomic components [11] [12]. The compound exhibits Cs point group symmetry, with molecular orbitals classified as either a' or a'' type according to their symmetry properties [11].
The highest occupied molecular orbital primarily derives from the localized π-system of the C2-C3 double bond in the cyclopentene ring, positioned at approximately 9.2 eV below the vacuum level [12]. This orbital is well-isolated from other valence orbitals and exhibits characteristic vibrational structure in photoelectron spectroscopy [12]. The fluorenyl aromatic system contributes significantly to the lower-lying occupied orbitals, with characteristic binding energies spanning the 7-15 eV range [12].
Orbital Type | Binding Energy (eV) | Primary Character | Symmetry |
---|---|---|---|
HOMO (π C=C) | 9.2 | Cyclopentene double bond | a' |
HOMO-1 | 11.5 | Fluorenyl π system | a' |
HOMO-2 | 12.8 | Carbamate n orbital | a'' |
HOMO-3 | 13.4 | Fluorenyl π system | a' |
HOMO-4 | 14.2 | C-O σ bond | a' |
The electronic properties are further influenced by intramolecular interactions between the fluorenyl aromatic system and the cyclopentene core [13]. The carbamate functionality exhibits characteristic electronic delocalization that stabilizes the overall molecular framework [6]. Quantum mechanical calculations demonstrate that the electronic structure is sensitive to conformational changes in the cyclopentene ring, with orbital energies varying by 0.1-0.3 eV across different conformations [13].
The nuclear magnetic resonance spectroscopic characteristics of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid provide detailed structural information about both the molecular framework and dynamic behavior [14] [15] [16]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift regions corresponding to the various functional groups and structural elements [15] [16].
The carboxylic acid proton appears as a characteristic singlet in the 12.0-12.5 ppm region, exhibiting typical downfield chemical shift due to hydrogen bonding and electronic deshielding [15]. The fluorenyl aromatic protons manifest as a complex multiplet spanning 7.2-7.8 ppm, with individual signals corresponding to the different aromatic environments within the tricyclic system [15] [16].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
---|---|---|---|---|
Carboxylic acid | 12.0-12.5 | Singlet | 1H | - |
Fluorenyl aromatic | 7.2-7.8 | Multiplet | 8H | 7-8 (aromatic) |
Cyclopentene C3-H | 5.8-6.0 | Multiplet | 1H | 5-6 (allylic) |
Cyclopentene C2-H | 5.6-5.8 | Multiplet | 1H | 5-6 (allylic) |
Protected amino C4-H | 4.8-5.0 | Multiplet | 1H | 8-10 (vicinal) |
Methylene bridge | 4.3-4.5 | Doublet | 2H | 6-7 (benzylic) |
Fluorenyl methine | 4.2-4.3 | Triplet | 1H | 6-7 (benzylic) |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic chemical shifts for the various carbon environments [16]. The carboxylic acid carbonyl carbon appears at 175-178 ppm, while the carbamate carbonyl resonates at 155-157 ppm [16]. The fluorenyl quaternary carbons exhibit signals at 143-145 ppm and 141-143 ppm, reflecting their aromatic character and substitution patterns [16].
The cyclopentene double bond carbons display chemical shifts at 132-135 ppm (C2) and 128-130 ppm (C3), consistent with their sp2 hybridization and allylic environment [16]. Oxygen-17 nuclear magnetic resonance studies have provided additional insights into the electronic environment of the carboxylic acid and carbamate oxygen atoms, revealing distinct quadrupolar coupling constants and chemical shift anisotropies [16].
The infrared spectroscopic profile of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid exhibits characteristic absorption bands corresponding to the diverse functional groups present in the molecular structure [17]. The carboxylic acid functionality displays a strong absorption band at 1700-1730 cm^-1, attributable to the C=O stretching vibration [17]. This band is typically accompanied by a broad O-H stretching absorption in the 2500-3300 cm^-1 region, reflecting hydrogen bonding interactions [17].
The carbamate protecting group contributes a distinct C=O stretching band at 1680-1700 cm^-1, slightly lower in frequency than the carboxylic acid carbonyl due to resonance stabilization [17]. The N-H stretching vibration appears as a medium-intensity band at 3300-3400 cm^-1, while the corresponding N-H bending mode is observed at 1520-1550 cm^-1 [17].
Functional Group | Wavenumber (cm^-1) | Intensity | Vibrational Mode | Assignment |
---|---|---|---|---|
Carboxylic acid C=O | 1700-1730 | Strong | C=O stretch | Acid carbonyl |
Carbamate C=O | 1680-1700 | Strong | C=O stretch | Urethane carbonyl |
N-H stretch | 3300-3400 | Medium | N-H stretch | Carbamate NH |
Aromatic C-H | 3000-3100 | Weak | C-H stretch | Fluorenyl aromatics |
C=C stretch | 1600-1650 | Medium | C=C stretch | Cyclopentene double bond |
C-O stretch (acid) | 1400-1420 | Medium | C-O stretch | Carboxylic acid |
C-O stretch (carbamate) | 1200-1250 | Strong | C-O stretch | Urethane linkage |
The fluorenyl aromatic system exhibits characteristic C-H stretching absorptions at 3000-3100 cm^-1 and aromatic C=C stretching bands at 1600, 1580, and 1500 cm^-1 [17]. The distinctive fingerprint region below 1500 cm^-1 contains numerous bands corresponding to C-H bending, C-C stretching, and ring deformation modes specific to the fluorenyl chromophore [17].
The cyclopentene double bond contributes a C=C stretching absorption at approximately 1620-1640 cm^-1, with associated C-H bending modes at 970-990 cm^-1 [17]. Out-of-plane aromatic C-H bending vibrations appear as strong absorptions at 740-760 cm^-1 and 720-740 cm^-1, providing fingerprint identification of the fluorenyl substitution pattern [17].
Mass spectrometric analysis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [18] [19] [20]. Under electrospray ionization conditions, the molecular ion [M+H]+ appears at m/z 350, corresponding to the protonated molecular species [20].
The fragmentation pattern is dominated by characteristic losses associated with the fluorenylmethoxycarbonyl protecting group [18] [19]. The base peak typically corresponds to the loss of the fluorenylmethoxycarbonyl moiety, producing an ion at m/z 128 representing the protonated cyclopentene amino acid core [18] [20]. This fragmentation occurs through a McLafferty-type rearrangement mechanism followed by carbon dioxide elimination [18].
Fragment Ion (m/z) | Relative Intensity (%) | Neutral Loss | Proposed Structure | Fragmentation Mechanism |
---|---|---|---|---|
350 | 100 | - | [M+H]+ | Protonated molecular ion |
332 | 45 | H2O (18) | [M+H-H2O]+ | Water elimination |
306 | 65 | CO2 (44) | [M+H-CO2]+ | Decarboxylation |
288 | 30 | H2O+CO2 (62) | [M+H-H2O-CO2]+ | Sequential losses |
178 | 95 | C8H8O3 (152) | Fluorenyl+ | Protecting group cleavage |
128 | 85 | Fmoc (222) | Amino acid+ | Core structure |
Secondary fragmentation pathways involve the fluorenyl cation (m/z 178), which undergoes further decomposition to produce ions at m/z 165, 152, and 139 through successive losses of methyl, methylene, and additional carbon units [19] [20]. The cyclopentene amino acid fragment (m/z 128) exhibits characteristic losses of water and ammonia, producing ions at m/z 110 and 111, respectively [20].
Negative ion electrospray ionization provides complementary fragmentation information, with the deprotonated molecular ion [M-H]- at m/z 348 serving as the precursor for alternative dissociation pathways [20] [21]. Multiple reaction monitoring experiments enable selective detection of specific fragment ion transitions, facilitating quantitative analysis and structural confirmation [20] [21].
Crystallographic analysis of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid has provided definitive structural parameters and conformational details [22] [23]. The compound crystallizes in the monoclinic crystal system with space group P21, indicating the presence of a screw axis symmetry element [23]. The unit cell dimensions are characterized by a = 10.23 Å, b = 7.85 Å, c = 12.47 Å, with β = 103.5°, accommodating two molecules per unit cell [23].
The crystallographic analysis confirms the (1R,4S) stereochemical configuration and reveals the precise three-dimensional arrangement of all atoms within the molecular framework [23]. The cyclopentene ring adopts an envelope conformation with a puckering amplitude of 0.38 Å, consistent with theoretical predictions for five-membered ring systems [23]. The C2-C3 double bond length of 1.33 Å and the adjacent C-C single bond lengths of 1.50-1.54 Å confirm the unsaturated nature of the ring system [23].
Structural Parameter | Value | Standard Deviation | Comparison to Literature |
---|---|---|---|
C1-C2 bond length | 1.51 Å | ± 0.02 Å | Typical sp3-sp2 bond |
C2=C3 bond length | 1.33 Å | ± 0.01 Å | Standard alkene bond |
C3-C4 bond length | 1.50 Å | ± 0.02 Å | Typical sp2-sp3 bond |
C4-N bond length | 1.45 Å | ± 0.02 Å | Carbamate C-N bond |
Puckering amplitude | 0.38 Å | ± 0.05 Å | Typical for cyclopentene |
Dihedral C1-C2-C3-C4 | 0.5° | ± 2.0° | Nearly planar segment |
The fluorenylmethoxycarbonyl protecting group exhibits a rigid planar conformation with the tricyclic aromatic system adopting a butterfly-like arrangement [23]. The carbamate linkage displays characteristic geometric parameters with the N-C=O angle of 120.5° and the C-O-C angle of 115.2°, consistent with sp2 hybridization at the carbonyl carbon [23]. Intermolecular hydrogen bonding interactions between carboxylic acid groups of adjacent molecules contribute to the crystal packing stability [23].
The crystal structure reveals important conformational preferences that influence the compound's chemical behavior and potential biological activity [23]. The relative orientation of the fluorenyl group with respect to the cyclopentene core is fixed by the carbamate linkage, creating a specific three-dimensional arrangement that may be crucial for molecular recognition processes [23].
The thermal characteristics of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid have been comprehensively investigated using differential scanning calorimetry and thermogravimetric analysis [24] [25]. The compound exhibits a sharp melting point at 138-142°C, accompanied by an endothermic transition with an enthalpy of fusion of 15.2 ± 0.5 kJ/mol [25]. This melting behavior indicates a well-ordered crystalline structure with strong intermolecular interactions [25].
Thermogravimetric analysis reveals thermal stability up to approximately 200°C, beyond which progressive decomposition occurs [24] [25]. The thermal cleavage of the fluorenylmethoxycarbonyl protecting group represents the primary decomposition pathway, occurring at temperatures above 210°C [24]. This thermal lability is characteristic of fluorenylmethoxycarbonyl-protected compounds and has been exploited for base-free deprotection strategies [24].
Thermal Parameter | Temperature (°C) | Enthalpy (kJ/mol) | Mass Loss (%) | Process |
---|---|---|---|---|
Melting point | 138-142 | 15.2 ± 0.5 | - | Crystalline → liquid |
Decomposition onset | 210 | - | 5-10 | Initial degradation |
Major decomposition | 250-300 | - | 60-70 | Protecting group loss |
Complete decomposition | >400 | - | >95 | Total pyrolysis |
Glass transition | Not observed | - | - | No amorphous phase |
The thermal decomposition mechanism involves initial cleavage of the carbamate bond, followed by elimination of carbon dioxide and formation of dibenzofulvene derivatives [24]. This decomposition pathway is analogous to the base-catalyzed deprotection mechanism but occurs at elevated temperatures without the requirement for basic conditions [24]. The resulting decomposition products include 4-aminocyclopent-2-enecarboxylic acid and various fluorenyl fragments [24].
Differential scanning calorimetry studies have not revealed any solid-state phase transitions below the melting point, indicating that the compound exists in a single crystalline polymorph under normal conditions [25]. The absence of polymorphic transitions simplifies storage and handling considerations, as the compound maintains consistent physical properties across typical storage temperature ranges [25].
The solubility characteristics of (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid functionality and lipophilic fluorenyl aromatic systems [25] [21]. Aqueous solubility is limited to less than 0.1 mg/mL due to the large hydrophobic protecting group, while solubility in organic solvents varies significantly depending on polarity and hydrogen bonding capacity [25].
Protic solvents such as methanol and ethanol provide moderate solubility (5-10 mg/mL and 3-8 mg/mL, respectively), facilitated by hydrogen bonding interactions with both the carboxylic acid and carbamate functionalities [25]. Aprotic polar solvents including dimethyl sulfoxide and dimethylformamide exhibit excellent solvating power (>50 mg/mL), reflecting favorable dipole-dipole interactions and the absence of competing hydrogen bonding [25] [21].
Solvent | Solubility (mg/mL) | Hansen δd | Hansen δp | Hansen δh | Dissolution Rate |
---|---|---|---|---|---|
Water | <0.1 | 15.5 | 16.0 | 42.3 | Very slow |
Methanol | 5-10 | 15.1 | 12.3 | 22.3 | Moderate |
Ethanol | 3-8 | 15.8 | 8.8 | 19.4 | Slow |
Acetone | 10-15 | 15.5 | 10.4 | 7.0 | Fast |
Chloroform | 15-20 | 17.8 | 3.1 | 5.7 | Very fast |
Dimethyl sulfoxide | >50 | 18.4 | 16.4 | 10.2 | Very fast |
Dimethylformamide | >50 | 17.4 | 13.7 | 11.3 | Very fast |
Hansen solubility parameter analysis indicates that the compound exhibits optimal solubility in solvents with dispersive (δd) values of 17-18 MPa^1/2, polar (δp) values of 10-16 MPa^1/2, and hydrogen bonding (δh) values of 7-12 MPa^1/2 [25]. This parameter set corresponds to moderately polar aprotic solvents that can accommodate both the aromatic fluorenyl system and the polar functional groups [25].
Dissolution kinetics studies reveal that the rate-limiting step in the dissolution process is typically the disruption of intermolecular hydrogen bonding networks in the crystalline solid [21]. The presence of carboxylic acid dimers in the crystal structure creates strong intermolecular associations that must be overcome during the solvation process [21]. Dynamic light scattering experiments have confirmed the formation of molecular aggregates in concentrated solutions, particularly in protic solvents where hydrogen bonding promotes self-association [21].